molecular formula C26H28N2O5S B7705588 ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate

ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate

Cat. No.: B7705588
M. Wt: 480.6 g/mol
InChI Key: JGPBCUWQEBTLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate is a complex organic compound with a molecular formula of C26H27NO5S. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonyl group, and a phenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylethylamine: The glycyl intermediate is then coupled with 2-phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the phenylethyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins, potentially affecting their function.

Comparison with Similar Compounds

Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate: This compound has a methoxy group instead of a phenylethyl group, which can affect its reactivity and biological activity.

    Ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: The presence of a methoxy group on the phenyl ring can influence the compound’s chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-3-33-26(30)22-11-13-23(14-12-22)27-25(29)19-28(18-17-21-7-5-4-6-8-21)34(31,32)24-15-9-20(2)10-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPBCUWQEBTLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.